(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate
Description
Properties
IUPAC Name |
ethyl (E)-3-(1,4-dimethylbenzotriazol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-18-12(17)8-6-10-5-7-11-13(9(10)2)14-15-16(11)3/h5-8H,4H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHOANXFIVJFMH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C2=C(C=C1)N(N=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C2=C(C=C1)N(N=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization of 4-Methyl-1-methyl-1H-benzo[d] triazol-5-amine
The benzotriazole ring system is synthesized from a nitroaniline precursor. As outlined in Scheme 1 of patent WO2016203400A1:
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Bromination :
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4-Methyl-2-nitroaniline is treated with N-bromosuccinimide (NBS) in dichloromethane to yield 5-bromo-4-methyl-2-nitroaniline.
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Conditions : 0°C to 25°C, 12–24 hours.
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Amine Displacement and Reduction :
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The bromide undergoes nucleophilic displacement with methylamine in ethanol, followed by zinc-mediated reduction of the nitro group to an amine.
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Diazotization-Cyclization :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CH₂Cl₂, 0°C→25°C | 85% | |
| Diazotization | NaNO₂, HCl, H₂O | 78% |
Introduction of the Acrylate Side Chain
Rhodium-Catalyzed Michael Addition
Patent WO2016203400A1 describes a Rh-catalyzed enantioselective Michael addition to install the acrylate group:
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Substrate Preparation :
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Stereoselective Coupling :
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The vinyl intermediate undergoes Rh-catalyzed coupling with ethyl acrylate in the presence of a chiral ligand (e.g., (R)-BINAP) to ensure (E)-selectivity.
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Conditions : Rh(COD)₂BF₄, toluene, 60°C, 24 hours.
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| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Ligand | (R)-BINAP |
| Stereoselectivity (E:Z) | 95:5 |
| Yield | 72% |
Alternative Synthetic Routes
Wittig Olefination
An alternative approach involves Wittig reaction between a benzotriazole aldehyde and ethyl (triphenylphosphoranylidene)acetate:
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Aldehyde Synthesis :
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Wittig Reaction :
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Reaction with the ylide generated from ethyl 2-(triphenylphosphoranylidene)acetate produces the (E)-acrylate.
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Conditions : THF, 0°C→reflux, 12 hours.
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| Step | Reagents | Yield |
|---|---|---|
| Formylation | n-BuLi, DMF | 65% |
| Wittig | Ph₃P=CHCO₂Et | 58% |
Critical Analysis of Methodologies
Efficiency and Scalability
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Rh-Catalyzed Method : Superior stereocontrol but requires expensive catalysts and inert conditions.
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Wittig Route : Cost-effective but lower yields due to competing side reactions.
Purification Challenges
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Column chromatography is essential for isolating the (E)-isomer, particularly in the Wittig route where Z-isomer contamination is common.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with distinct properties.
2. Biology:
- Enzyme Inhibition Studies: Research indicates that compounds containing the benzo[d][1,2,3]triazole moiety may interact with specific enzymes or receptors, potentially inhibiting their activity. This property makes it a candidate for studying enzyme inhibitors and protein interactions.
- Anticancer Research: A study highlighted that derivatives of triazoles exhibit anticancer properties. The incorporation of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate into novel compounds has shown promise in targeting cancer cells .
3. Medicine:
- Pharmaceutical Intermediates: The compound is investigated for its potential use as a pharmaceutical intermediate in drug development. Its ability to modify biological activity through structural changes can lead to the discovery of new therapeutic agents.
4. Industry:
- Specialty Chemicals Production: In industrial applications, (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate is utilized in the production of specialty chemicals and materials due to its reactive nature and functional groups that facilitate further chemical reactions.
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated a series of triazole derivatives for anticancer activity. The inclusion of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate showed enhanced cytotoxic effects against various cancer cell lines compared to related compounds lacking the triazole structure .
Case Study 2: Enzyme Interaction
Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The study utilized kinetic assays to quantify inhibition rates and elucidated the binding interactions through molecular modeling techniques .
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in electron transfer reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
(a) (E)-ethyl 3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate (Compound B, )
- Core Structure : Replaces the benzo-triazole with a benzo-dioxocin ring.
- Synthesis: Prepared via nucleophilic substitution of 1,4-dibromobutane with a phenolic precursor, yielding 39% .
- Key Differences :
- The dioxocin ring introduces oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to the electron-deficient triazole.
- Lower steric hindrance due to the absence of methyl substituents.
(b) Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate ()
- Core Structure : A 1,2,3-triazole substituted with a phenyl group and an oxoacetate side chain.
- Biological Activity : Exhibits antibacterial, antifungal, and anticancer properties due to the triazole-pharmacophore synergy .
- Key Differences :
- The oxoacetate group increases electrophilicity, enhancing reactivity in nucleophilic additions compared to the acrylate ester.
- Lack of benzo-fusion reduces aromatic conjugation and stability.
Functional Analogues with Modified Substituents
(a) (R)-3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-(3-(((R)-2-ethyl...)propanoic acid ()
- Core Structure: Shares the benzo-triazole moiety but includes a propanoic acid chain and a dihydropyrido-oxazepin group.
- Application : Acts as an NRF2 activator, highlighting the pharmacological relevance of benzo-triazole derivatives .
- Key Differences :
- The carboxylic acid group enables salt formation (e.g., meglumine salt), improving solubility for pharmaceutical formulations.
- The dihydropyrido-oxazepin substituent introduces chiral centers, affecting binding specificity.
(b) 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione ()
- Core Structure : A 1,2,4-triazole with a thione group.
- Physical Properties : Lower melting point (unspecified) compared to benzo-triazole acrylates due to reduced aromaticity.
- Key Differences :
Physicochemical and Spectroscopic Comparison
*Data for the target compound inferred from structural analogs.
Biological Activity
(E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate features a benzo[d][1,2,3]triazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of ethyl acrylate with a suitable triazole derivative under specific conditions to yield the target compound.
Biological Activity Overview
The biological activity of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate has been explored in various studies. Key areas of investigation include:
- Antimicrobial Activity : Compounds containing triazole rings have shown promising antibacterial and antifungal properties. Studies indicate that derivatives of benzo[d][1,2,3]triazoles exhibit varying degrees of inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The cytotoxic effects of triazole derivatives have been studied against different cancer cell lines. For instance, compounds similar to (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of various benzo[d][1,2,3]triazole derivatives found that certain modifications to the triazole ring enhanced cytotoxic activity significantly. The presence of hydrophobic groups was noted to improve the interaction with cancer cell membranes, leading to increased efficacy against tumor cells .
The biological activities of (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds can inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the optimal synthetic routes for (E)-ethyl 3-(1,4-dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the benzotriazole core via cyclization of o-phenylenediamine derivatives with nitrous acid, followed by methylation at the 1- and 4-positions using dimethyl sulfate or methyl iodide .
- Step 2 : Introduction of the acrylate group via a Knoevenagel condensation between the benzotriazole aldehyde derivative and ethyl acrylate under microwave irradiation (reducing reaction time to 15–30 minutes) or traditional reflux conditions (6–12 hours) .
- Step 3 : Isolation and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires strict control of temperature (80–100°C) and catalyst selection (e.g., piperidine for condensation) .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and stereochemistry of this compound?
- 1H/13C NMR : Key diagnostic signals include:
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .
- MS : Molecular ion peak [M+H]+ at m/z 286.3 (calculated) with fragmentation patterns reflecting loss of the ethyl group (m/z 258) and benzotriazole moiety .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder during X-ray structure determination of this compound?
Crystallographic refinement using SHELXL often encounters:
- Disorder in the ethyl acrylate group : Modeled using split positions with occupancy ratios (e.g., 60:40) and restrained geometry .
- Anisotropic displacement parameters : Adjusted via the SIMU and DELU restraints in SHELXL to handle thermal motion in the benzotriazole ring .
- Validation : Use R1 < 5% and wR2 < 12% as convergence criteria, supported by a data-to-parameter ratio >10:1 .
Q. How can solvatochromic behavior inform the compound’s electronic properties?
- Methodology : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane → DMSO).
- Analysis : Plot λmax vs. solvent polarity index (ET30). A bathochromic shift with increasing polarity suggests intramolecular charge transfer (ICT) between the electron-deficient benzotriazole and acrylate groups .
- DFT Validation : Compare experimental λmax with theoretical transitions (e.g., TD-DFT/B3LYP/6-311+G(d,p)) to confirm frontier molecular orbital interactions .
Q. How should researchers address contradictory data between theoretical and experimental dipole moments?
- Step 1 : Re-examine computational settings (e.g., solvent model, basis set). For polar solvents, use the SMD solvation model instead of gas-phase calculations .
- Step 2 : Cross-validate with experimental dielectric constant measurements (e.g., solution-phase permittivity tests) .
- Step 3 : Analyze crystal packing effects via Hirshfeld surfaces to assess intermolecular interactions influencing dipole alignment .
Q. What strategies optimize docking studies for evaluating this compound’s potential as an NRF2 activator?
- Target Preparation : Use PDB ID 5CGJ (Keap1-NRF2 complex) for molecular docking. Remove water molecules and add missing hydrogens .
- Ligand Preparation : Generate low-energy conformers (e.g., 10 ns MD simulations) to account for acrylate group flexibility.
- Scoring : Prioritize compounds with hydrogen bonds to Arg415 and Ser555 of Keap1, and hydrophobic interactions with Phe577 .
Q. How can kinetic stability in aqueous buffers be assessed for drug development?
- Experimental Design :
- Incubate the compound in PBS (pH 7.4) at 37°C.
- Monitor degradation via HPLC at 0, 6, 12, 24, and 48 hours.
- Calculate half-life (t1/2) using first-order kinetics.
- Mitigation Strategies : If t1/2 < 24 hours, modify the ester group (e.g., replace ethyl with tert-butyl) to reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
